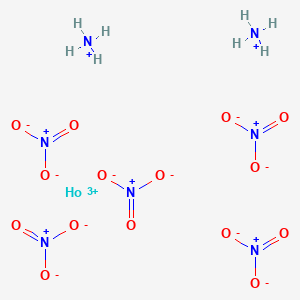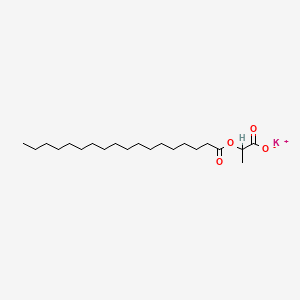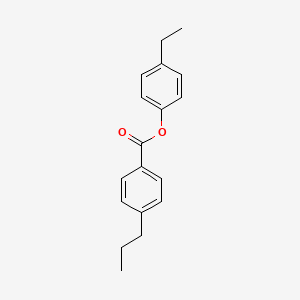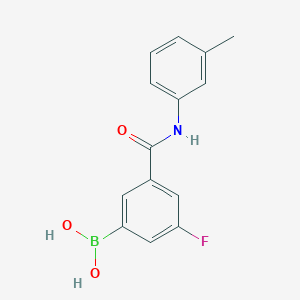
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C₈H₉BFNO₃ and a molecular weight of 196.97 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 3-fluoro-5-nitrobenzoic acid with 3-methylphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting intermediate is then subjected to reduction using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic esters or acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Boronic esters or acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs for cancer therapy and other diseases.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through boron-oxygen and boron-nitrogen bonds. These interactions can inhibit enzyme activity or modulate biological pathways, making it a valuable tool in biochemical research. The compound’s ability to form reversible covalent bonds with biomolecules allows for precise control over its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid
- 3-Fluoro-5-(methylcarbamoyl)benzeneboronic acid
Uniqueness
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid stands out due to its unique combination of a fluorine atom and a methylphenylcarbamoyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and specificity in various applications, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C14H13BFNO3 |
|---|---|
Molekulargewicht |
273.07 g/mol |
IUPAC-Name |
[3-fluoro-5-[(3-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO3/c1-9-3-2-4-13(5-9)17-14(18)10-6-11(15(19)20)8-12(16)7-10/h2-8,19-20H,1H3,(H,17,18) |
InChI-Schlüssel |
LKIFEEVIQSACEL-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC(=C2)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


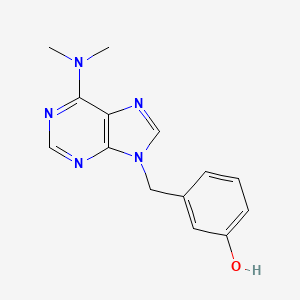
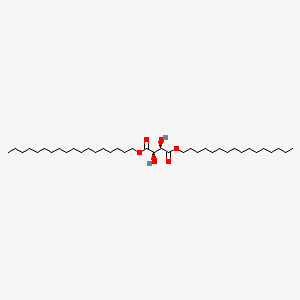
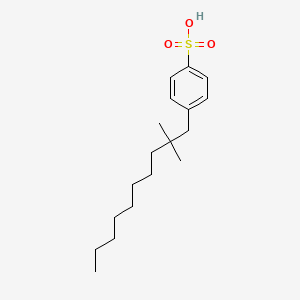
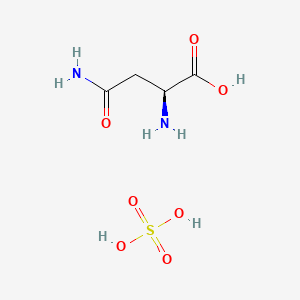

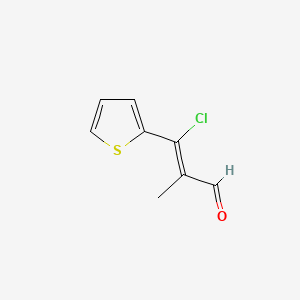
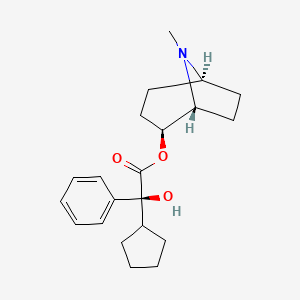
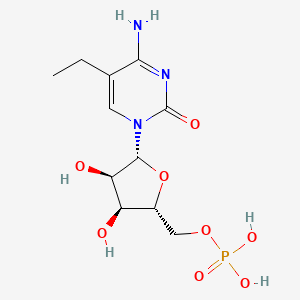
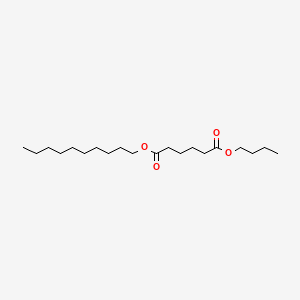

![7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B12647245.png)
